molecular formula C23H23N5S2 B11055843 N-[3-Allyl-4-(2-thienyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine

N-[3-Allyl-4-(2-thienyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine

Cat. No.: B11055843
M. Wt: 433.6 g/mol
InChI Key: XXICRRJCBYHUCC-UHFFFAOYSA-N
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Description

N-[3-Allyl-4-(2-thienyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine is a complex organic compound characterized by its unique thiazole and triazoloazepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Allyl-4-(2-thienyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazole Ring: Starting with a thienyl-substituted precursor, the thiazole ring is formed through a cyclization reaction involving an appropriate thioamide and an α-haloketone under basic conditions.

    Allylation: The thiazole intermediate is then subjected to allylation using an allyl halide in the presence of a base such as potassium carbonate.

    Formation of the Triazoloazepine Ring: The triazoloazepine moiety is synthesized separately through a cyclization reaction involving a hydrazine derivative and a suitable dicarbonyl compound.

    Coupling Reaction: Finally, the two intermediates are coupled using a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[3-Allyl-4-(2-thienyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-[3-Allyl-4-(2-thienyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of significant interest. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-Allyl-4-(2-thienyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-Allyl-4-(2-thienyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(phenyl)phenyl]amine
  • N-[3-Allyl-4-(2-thienyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(pyridin-3-yl)phenyl]amine

Uniqueness

Compared to similar compounds, N-[3-Allyl-4-(2-thienyl)-1,3-thiazol-2(3H)-yliden]-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A]azepin-3-YL)phenyl]amine stands out due to its triazoloazepine moiety, which may confer unique biological activities and chemical reactivity. This structural feature could enhance its binding affinity to specific biological targets or improve its stability under various conditions.

Properties

Molecular Formula

C23H23N5S2

Molecular Weight

433.6 g/mol

IUPAC Name

3-prop-2-enyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-4-thiophen-2-yl-1,3-thiazol-2-imine

InChI

InChI=1S/C23H23N5S2/c1-2-13-27-19(20-7-6-15-29-20)16-30-23(27)24-18-11-9-17(10-12-18)22-26-25-21-8-4-3-5-14-28(21)22/h2,6-7,9-12,15-16H,1,3-5,8,13-14H2

InChI Key

XXICRRJCBYHUCC-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=C(C=C2)C3=NN=C4N3CCCCC4)C5=CC=CS5

Origin of Product

United States

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